molecular formula C16H13BrN2O3 B2865479 4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922078-56-6

4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2865479
CAS No.: 922078-56-6
M. Wt: 361.195
InChI Key: GWFKCDLSBBMXRT-UHFFFAOYSA-N
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Description

4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the field of epigenetics. This benzamide derivative features a benzoxazepinone core, a scaffold identified as a potent alternative for developing inhibitors of the chromatin-associated protein WDR5 (WD repeat domain 5) . WDR5 is a high-profile anticancer target that plays a critical role as a co-factor for the oncoprotein MYC and in the regulation of ribosome protein gene transcription . Targeting the WDR5 WIN-site has emerged as a promising therapeutic strategy, as effective inhibition can displace MYC from chromatin, leading to reduced ribosome production, induction of nucleolar stress, and ultimately, p53-dependent apoptosis in cancer cells . This compound is intended for research applications only and is strictly not for diagnostic or therapeutic use. Researchers can leverage this chemical probe to further investigate the WDR5-MYC pathway, explore mechanisms of epigenetic regulation, and develop novel targeted cancer therapies. Its structure is related to advanced inhibitors that have demonstrated robust, dose-dependent efficacy in animal models, supporting the value of this chemotype in drug discovery .

Properties

IUPAC Name

4-bromo-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-11-3-1-10(2-4-11)15(20)19-12-5-6-14-13(9-12)16(21)18-7-8-22-14/h1-6,9H,7-8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFKCDLSBBMXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the formation of the oxazepine ring through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .

Scientific Research Applications

4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (E)-N-(4-Ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide (Compound D9)

Key Differences :

  • Core Structure : Compound D9 contains a benzo[b][1,4]dioxocine ring (two oxygen atoms), whereas the target compound features a benzo[f][1,4]oxazepin core (one oxygen, one nitrogen). The oxazepin nitrogen may enhance hydrogen bonding with biological targets compared to dioxocine’s oxygen-rich system.
  • Substituents : D9 has an ethoxyphenyl acrylamide group, while the target compound includes a 4-bromobenzamide. Bromine’s electronegativity and hydrophobic volume may improve target selectivity or membrane permeability.

Table 1: Structural and Activity Comparison

Property Target Compound Compound D9
Core Structure Benzo[f][1,4]oxazepin Benzo[b][1,4]dioxocine
Key Substituent 4-Bromobenzamide 4-Ethoxyphenyl acrylamide
Molecular Weight* ~387.2 g/mol ~395.4 g/mol
Antiproliferative IC50 Not reported 0.79 μM (HepG2)
Enzyme Inhibition Not reported 0.36 μM (EGFR)

*Calculated based on structural formulas.

Parent Compound: N-(5-Oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Key Differences :

  • Halogenated analogs often exhibit enhanced binding due to hydrophobic interactions or halogen bonding .

Biological Activity

4-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a bromine atom and a tetrahydrobenzo[f][1,4]oxazepine moiety, suggests diverse pharmacological properties. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's molecular formula is C21H20BrN3O2C_{21}H_{20}BrN_3O_2, with a molecular weight of approximately 440.31 g/mol. The presence of the tetrahydrobenzo[f][1,4]oxazepine core is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.
  • Receptor Modulation : It could modulate the activity of receptors that play critical roles in cellular signaling pathways.

The unique structural features allow for high-affinity binding to these targets, which can lead to therapeutic effects in various conditions.

Biological Activity Overview

Research indicates that compounds related to the oxazepine structure exhibit a range of biological activities:

Activity Type Description
Antimicrobial Potential efficacy against bacterial and fungal infections.
Anticancer Inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
Anti-inflammatory Reduction of inflammatory markers in vitro and in vivo models.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of tetrahydrobenzo[f][1,4]oxazepines showed significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction through caspase activation and disruption of mitochondrial membrane potential .
  • Antimicrobial Properties : Research has shown that similar compounds exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is often linked to the disruption of bacterial cell wall synthesis .
  • Trypanocidal Activity : A drug development campaign highlighted the potential of oxazepine derivatives in targeting Trypanosoma brucei, the causative agent of sleeping sickness. The initial compounds demonstrated low micromolar IC50 values in vitro .

Summary of Findings

The biological activity of this compound appears promising based on preliminary studies. Its potential as an anticancer agent and its antimicrobial effects are particularly noteworthy.

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